5-[Benzo(b)thiophen-2-yl]-2-methylphenol

Analytical Chemistry Chromatography Quality Control

Medicinal chemists face challenges with regioisomer contamination that invalidates SAR. 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) eliminates this risk. • Guaranteed ≥98% purity (HPLC) minimizes biological assay interference. • Defined steric/electronic environment (LogP ~4.58, TPSA ~20.23 Ų) enables precise exploration of benzothiophene chemical space. • Chromatographically resolved from 3- and 4-substituted regioisomers, enabling use as a reliable reference standard for QC. • Ready stock for immediate global delivery, supporting uninterrupted R&D.

Molecular Formula C15H12OS
Molecular Weight 240.3
CAS No. 1261947-30-1
Cat. No. B1651428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Benzo(b)thiophen-2-yl]-2-methylphenol
CAS1261947-30-1
Molecular FormulaC15H12OS
Molecular Weight240.3
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3
InChIKeyALUYVYWFXSXLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[Benzo(b)thiophen-2-yl]-2-methylphenol – Benzothiophene Building Block


5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) is a heterocyclic organic compound belonging to the benzothiophene class, characterized by a fused benzene-thiophene ring system linked to a methyl-substituted phenol moiety . Its molecular formula is C₁₅H₁₂OS, with a molecular weight of 240.32 g/mol . The compound is a stable, solid-state intermediate supplied at ≥98% purity (HPLC) for research and development applications . It serves primarily as a versatile building block in medicinal chemistry and materials science, leveraging the benzothiophene core for electronic conjugation and the phenolic hydroxyl group for further functionalization [1]. As a defined chemical entity with a unique substitution pattern, it provides a reliable scaffold for constructing more complex, potentially bioactive molecules.

Role
Versatile benzothiophene building block for medicinal chemistry and materials synthesis
Purity
HPLC-certified purity supports reliable SAR and material property studies
Regioisomeric identity
Confirmed ortho-methyl substitution pattern ensures distinct steric and electronic profile

5-[Benzo(b)thiophen-2-yl]-2-methylphenol Substitution Risks


Generic substitution with other benzothiophene derivatives is ill-advised due to the critical impact of the substitution pattern on molecular properties. The specific 5-position attachment of the benzothiophene ring to the 2-methylphenol core (ortho-methyl to the hydroxyl group) defines a unique electronic and steric environment. This precise geometry directly influences key parameters for synthetic planning and material design, including computed lipophilicity (LogP ≈ 4.58), topological polar surface area (TPSA ≈ 20.23 Ų), and hydrogen bonding capabilities . Even closely related regioisomers, such as the 3-position (CAS 1261986-87-1) or 4-position (CAS 1261959-11-8) methylphenol analogs, exhibit distinct chromatographic retention times and potentially different reactivity profiles [1]. Therefore, substituting an analog without confirming its structural identity against a certified reference standard of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) introduces significant risk of irreproducible results and invalidates structure-activity relationship (SAR) hypotheses.

Regioisomer mismatch
3- and 4-substituted analogs exhibit different HPLC retention and may shift reactivity, affecting SAR reproducibility.
Hidden steric effects
Similar computed LogP does not guarantee equivalent steric or hydrogen-bonding environment around the phenol group.
Identity confirmation gap
Substituting without a certified reference standard risks structural misassignment and irreproducible results.

5-[Benzo(b)thiophen-2-yl]-2-methylphenol: Evidence vs. Regioisomers


Chromatographic Separation of Regioisomers

5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a distinct chemical entity with a unique retention time in reversed-phase HPLC compared to its close regioisomer, 3-(1-Benzothiophen-2-yl)-5-methylphenol. This quantifiable difference in chromatographic behavior is a direct consequence of the different positions of the methyl and hydroxyl groups on the central phenyl ring, which alters overall molecular polarity and interaction with a stationary phase [1]. This property is critical for confirming the identity and purity of the synthesized or procured material. While exact retention times are method-dependent, the fact of their clear separation is a verifiable, differentiating attribute.

HPLC separation
Cross-study comparable
Distinct retention time vs. regioisomer
Confirms regioisomeric identity for SAR integrity
Method-dependent; resolved under standard RP-HPLC
Analytical Chemistry Chromatography Quality Control

In Silico LogP and Solubility Comparison

The specific substitution pattern of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol yields distinct physicochemical properties that are quantifiable in silico. The compound's computed LogP is 4.58, which is a measure of its lipophilicity . While this value is shared with some closely related regioisomers like the 3- and 4- substituted analogs (which also have computed XLogP3 values of 4.6 [1][2]), the specific arrangement of the methyl group ortho to the hydroxyl group creates a unique steric and electronic environment. This ortho-substitution can influence the pKa of the phenol and impact its hydrogen-bonding network and reactivity, a critical consideration for synthetic chemists choosing a building block for further derivatization.

LogP comparison
Class-level inference
LogP 4.58 (target) vs. 4.6 (regioisomers)
Similar lipophilicity but distinct ortho-methyl steric effect influences pKa and reactivity
Computed prediction; ortho-substitution effect is qualitative
Medicinal Chemistry Computational Chemistry Lead Optimization

Commercial Purity and Supplier Benchmarking

A direct procurement comparison reveals that 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) is offered with a standard purity of ≥98% by reputable suppliers like Sigma-Aldrich, ChemScene, and MolCore . This level of purity is essential for reliable research outcomes. While other regioisomers like the 3- and 4-substituted analogs are also available from niche suppliers, their standard catalog purities can vary (e.g., 95-99%) [1][2]. The consistent availability of the target compound at high purity from multiple established vendors reduces procurement risk and ensures a reliable supply for ongoing research programs.

Catalog purity
Cross-study comparable
≥98% (HPLC)
High-purity supply from multiple major vendors
Comparator purities range 95–99% from niche sources
Procurement Chemical Sourcing Supply Chain

Applications of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol


Medicinal Chemistry: Targeted Compound Libraries

The evidence confirms that 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a high-purity building block with a well-defined structure and physicochemical profile (LogP ≈ 4.58). This makes it an ideal choice for medicinal chemists designing and synthesizing focused libraries of benzothiophene-containing analogs for structure-activity relationship (SAR) studies. Its ortho-methyl, para-benzothiophene substitution pattern offers a unique steric and electronic starting point for exploring novel chemical space, particularly in areas where benzothiophene cores are known to be privileged scaffolds, such as kinase inhibition or nuclear receptor modulation. The availability of the compound from multiple reputable vendors at ≥98% purity ensures that the initial building block quality does not confound biological results [1][2].

Analytical Reference Standard for Method Development

Given its distinct chromatographic retention properties relative to regioisomers [1], 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is well-suited for use as a reference standard in analytical method development. Pharmaceutical and chemical manufacturing quality control (QC) laboratories can leverage its unique retention time to develop robust HPLC or UPLC methods for verifying the identity and purity of this specific intermediate in synthetic processes. The ability to reliably resolve it from potential side products like its 3- or 4-substituted isomers is critical for meeting regulatory purity thresholds and ensuring batch-to-batch consistency.

Conjugated Building Block for Organic Electronics

The benzothiophene moiety is a known component in materials for organic electronics due to its π-conjugation and sulfur atom, which can facilitate charge transport. The specific arrangement of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol provides a well-defined aromatic building block with a single reactive handle (the phenol) for incorporation into larger π-conjugated systems, such as organic semiconductors, light-emitting diodes (OLEDs), or organic photovoltaics (OPVs) [1]. Its commercial availability as a pure compound allows materials scientists to systematically explore the impact of this exact substitution pattern on the optical and electronic properties of the resulting macromolecules or supramolecular assemblies.

Application
Selection Property
Validation Focus
Targeted compound library synthesis
Defined ortho-methyl substitution pattern for SAR diversity
Reproducible synthesis and regiochemical purity
Analytical reference standard development
Distinct HPLC retention vs. regioisomers
Method robustness and identity verification
Organic electronics research
Benzothiophene π-conjugated core with phenolic handle
Electronic property modulation and charge transport

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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